molecular formula C10H7NOS B1405272 2-(Thiophen-2-yl)nicotinaldehyde CAS No. 1367964-06-4

2-(Thiophen-2-yl)nicotinaldehyde

Cat. No. B1405272
M. Wt: 189.24 g/mol
InChI Key: ZVLVFHRLCUOECE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Based on the modification of natural products and the active substructure splicing method, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is a two-step process. In this two-step process, 2-(thiophen-2-yl)acetic acid was first activated by converting it into 2-(thiophen-2-yl)acetyl chloride and then reacted with 2-aminothiophene-3-carbonitrile .


Molecular Structure Analysis

The molecular structure of 2-(Thiophen-2-yl)nicotinaldehyde is based on structures generated from information available in ECHA’s databases . The crystal packing of I is stabilized by C−H···N and N−H···N hydrogen bonds .


Chemical Reactions Analysis

Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds . The reaction took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Thiophen-2-yl)nicotinaldehyde are based on the information available in ECHA’s databases . The compound exhibited moderate antioxidant activity .

Scientific Research Applications

  • Fungicidal Activity

    • N-(thiophen-2-yl) nicotinamide derivatives, related to 2-(thiophen-2-yl)nicotinaldehyde, have shown significant fungicidal activities. Particularly, certain compounds exhibited superior efficacy compared to commercial fungicides against cucumber downy mildew (Wu et al., 2022).
  • Antiviral Activity

    • Research on nicotinaldehyde, a closely related compound, has explored its potential in antiviral applications. Synthesis of derivatives from nicotinaldehyde demonstrated antiviral activities against specific viruses (Attaby et al., 2007).
  • Synthesis of Novel Compounds

    • A variety of novel compounds incorporating thiophen-2-yl groups, such as 4-(thiophen-2-yl)nicotinonitriles, have been synthesized for potential applications in diverse areas of chemistry (Hakobyan et al., 2020).
  • Crystal Structure Analysis

    • The crystal structure of compounds derived from 2-(thiophen-2-yl)nicotinaldehyde has been studied, contributing to a deeper understanding of the molecular arrangement and interactions (Sharma et al., 2016).
  • Corrosion Inhibition

    • Certain analogues of 2-(thiophen-2-yl)nicotinaldehyde demonstrated effective corrosion inhibition in acidic media, highlighting their potential in material science applications (Fouda et al., 2017).
  • Synthesis of Nicotine Analogues

    • Nicotinaldehyde, similar to 2-(thiophen-2-yl)nicotinaldehyde, has been used for synthesizing nicotine and its analogues, showing its significance in organic chemistry (Bashiardes et al., 2009).
  • Photochromic Properties

    • Research on derivatives of thiophene, like 2-(thiophen-2-yl)nicotinaldehyde, has contributed to the development of materials with photochromic properties, useful in various technological applications (Uchida et al., 1990).
  • Electrochemical Sensors

    • Polymers derived from thiophene-related compounds have been utilized in developing electrochemical sensors, indicating the compound's potential in biosensor technology (Cha et al., 2003).
  • Redox Balance in Cells

    • Nicotinamide nucleotide transhydrogenase, associated with nicotinaldehyde, plays a crucial role in maintaining the redox balance of cells, with implications in aging and human diseases (Zhang et al., 2017).
  • Supercapacitor Applications

    • A novel monomer related to 2-(thiophen-2-yl)nicotinaldehyde was synthesized for supercapacitor applications, highlighting the compound's relevance in energy storage technologies (Hür et al., 2016).

Safety And Hazards

The safety and hazards of 2-(Thiophen-2-yl)nicotinaldehyde are based on the information available in ECHA’s databases . The hazard classification and labelling section shows the hazards of a substance based on the standardized system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

Future Directions

N-(thiophen-2-yl) nicotinamide derivatives are significant lead compounds that can be used for further structural optimization, and compound 4f is also a promising fungicide candidate against CDM that can be used for further development .

properties

IUPAC Name

2-thiophen-2-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-7-8-3-1-5-11-10(8)9-4-2-6-13-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLVFHRLCUOECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-yl)nicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Sevinç, M Özgür, B Küçüköz, A Karatay… - Journal of …, 2019 - Elsevier
We report the synthesis and photophysical properties of a new fluorophore compound TPy-BDP, containing thienyl-pyridine group in meso position of dipyrrin ligand. UV–Vis …
Number of citations: 9 www.sciencedirect.com

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